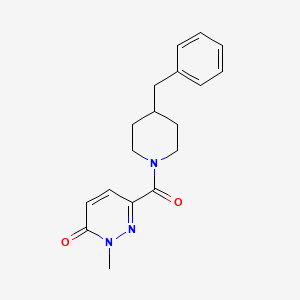

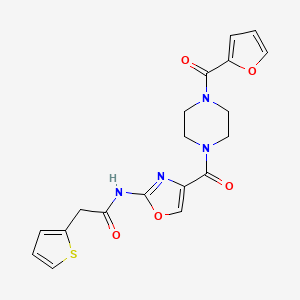

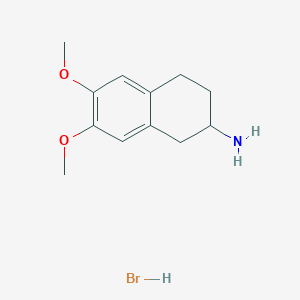

![molecular formula C15H15N3O B2661842 4-Morpholinopyrrolo[1,2-a]quinoxaline CAS No. 478032-21-2](/img/structure/B2661842.png)

4-Morpholinopyrrolo[1,2-a]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .

Synthesis Analysis

Pyrrolo[1,2-a]quinoxalines can be synthesized based on derivatives of quinoxalines . The creation of the pyrrolo[1,2-a]pyrazine system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .

Chemical Reactions Analysis

Quinoxalines have been synthesized under transition-metal-free conditions . This aspect is presented alongside the mechanistic rationalization and limitations of the reaction methodologies .

Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature .

Applications De Recherche Scientifique

Antiparasitic Applications

Pyrrolo[1,2-a]quinoxalines have been studied as antiparasitic agents, particularly against malaria and Leishmania .

Antifungal Activity

These compounds have also been found to exhibit antifungal activity .

Neurological Applications

Pyrrolo[1,2-a]quinoxalines have been applied as ligands of 5-HT3 receptors , which are involved in various neurological processes.

Enzyme Inhibition

These compounds have been studied as inhibitors of human protein kinase CK2, AKT kinase , enzymes RAD51 , FAAH, and MAGL , as well as the protein tyrosine phosphatase 1B .

Analgesic Properties

Some derivatives of pyrrolo[1,2-a]quinoxalines have been shown to possess analgesic properties .

Antileukemic Activity

Pyrrolo[1,2-a]quinoxalines have been studied for their antileukemic activity . A new compound, (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one JG1679, was synthesized and evaluated for its antileukemic activity on different human leukemic cell lines .

Tuberculostatic Activity

These compounds have also been studied for their tuberculostatic activity .

Fluorescent Probes

4-(2-Arylidenehydrazinyl)pyrrolo-[1,2-a]quinoxalines have been used as fluorescent probes .

Safety And Hazards

Orientations Futures

Quinoxalines and their derivatives have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles and provides an alternative method from the perspective of green and sustainable chemistry .

Propriétés

IUPAC Name |

4-pyrrolo[1,2-a]quinoxalin-4-ylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-2-5-13-12(4-1)16-15(14-6-3-7-18(13)14)17-8-10-19-11-9-17/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTYFCZKDMVEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N4C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholinopyrrolo[1,2-a]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2661773.png)

![ethyl 2-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2661774.png)

![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)